molecular formula C12H16OS B7991464 Allyl(3-isopropoxyphenyl)sulfane

Allyl(3-isopropoxyphenyl)sulfane

Cat. No.: B7991464
M. Wt: 208.32 g/mol
InChI Key: USUCKSILJLKLSQ-UHFFFAOYSA-N
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Description

Allyl(3-isopropoxyphenyl)sulfane: is an organic compound with the molecular formula C₁₂H₁₆OS and a molecular weight of 208.32 g/mol . It is a member of the sulfane family, characterized by the presence of a sulfur atom bonded to an allyl group and a phenyl ring substituted with an isopropoxy group. This compound is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl(3-isopropoxyphenyl)sulfane typically involves the reaction of 3-isopropoxyphenyl thiol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and quality control measures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed:

Scientific Research Applications

Chemistry: Allyl(3-isopropoxyphenyl)sulfane is used as a building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Sulfane derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of various sulfur-containing compounds .

Mechanism of Action

The mechanism of action of Allyl(3-isopropoxyphenyl)sulfane involves its ability to undergo various chemical transformations, such as oxidation and substitution reactions. These reactions can lead to the formation of biologically active compounds that interact with specific molecular targets and pathways. For example, the oxidation of the sulfane group can generate reactive intermediates that may interact with cellular proteins and enzymes, leading to potential therapeutic effects .

Comparison with Similar Compounds

  • Allyl phenyl sulfane
  • Allyl(4-methoxyphenyl)sulfane
  • Allyl(3-methylphenyl)sulfane

Comparison: Allyl(3-isopropoxyphenyl)sulfane is unique due to the presence of the isopropoxy group on the phenyl ring. This structural feature can influence its reactivity and biological activity compared to other similar compounds. For instance, the isopropoxy group can enhance the compound’s lipophilicity, potentially affecting its interaction with biological membranes and proteins .

Properties

IUPAC Name

1-propan-2-yloxy-3-prop-2-enylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-4-8-14-12-7-5-6-11(9-12)13-10(2)3/h4-7,9-10H,1,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUCKSILJLKLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC=C1)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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